molecular formula C14H10BrN3 B12517129 N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline CAS No. 819858-09-8

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline

Cat. No.: B12517129
CAS No.: 819858-09-8
M. Wt: 300.15 g/mol
InChI Key: YGLBGJNCGNHUJO-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by bromination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . The process can be summarized as follows:

    Condensation Reaction: o-Phenylenediamine reacts with an aldehyde to form the benzimidazole core.

    Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its antimicrobial and anticancer properties . The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is unique due to the presence of both the benzimidazole core and the bromine atom. This combination enhances its chemical reactivity and broadens its range of applications in various fields .

Properties

CAS No.

819858-09-8

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(3-bromophenyl)methanimine

InChI

InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18)

InChI Key

YGLBGJNCGNHUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Br

Origin of Product

United States

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